2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide
Übersicht
Beschreibung
2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide, commonly known as DESI-1, is a small molecule inhibitor that has shown promising results in cancer research. It was first synthesized in 2015 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, DESI-1 has been extensively studied for its potential use as a therapeutic agent in cancer treatment.
Wirkmechanismus
DESI-1 acts by inhibiting the activity of porcupine, a protein that is essential for the secretion of Wnt ligands. Wnt ligands are signaling molecules that activate the Wnt/β-catenin pathway. Inhibition of porcupine leads to a decrease in the levels of Wnt ligands, which in turn inhibits the activation of the pathway. This results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DESI-1 has been shown to have specific effects on cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. Additionally, DESI-1 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
DESI-1 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has shown promising results in various cancer cell lines, making it a potentially useful therapeutic agent. However, there are also limitations to its use. DESI-1 has low solubility in water, which can make it difficult to administer in vivo. Additionally, its potency and selectivity may vary depending on the specific cancer cell line being studied.
Zukünftige Richtungen
There are several potential future directions for research on DESI-1. One area of interest is the development of more potent and selective inhibitors of porcupine. Additionally, further studies are needed to determine the optimal dosing and administration of DESI-1 in vivo. Finally, DESI-1 may have potential applications in other diseases beyond cancer, such as osteoporosis and Alzheimer's disease, which are also associated with dysregulation of the Wnt/β-catenin pathway.
Wissenschaftliche Forschungsanwendungen
DESI-1 has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. Inhibition of this pathway has been shown to suppress the growth and proliferation of cancer cells. DESI-1 has been tested in various cancer cell lines, including breast, colon, and lung cancer, and has shown promising results in reducing tumor growth.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethoxyphenyl)sulfonylamino]-3-(4-ethylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-4-12-5-7-13(8-6-12)18-17(21)19-20-26(22,23)16-11-14(24-2)9-10-15(16)25-3/h5-11,20H,4H2,1-3H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYHVJAKRZPFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.